2-bromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl furan-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromo-4-nitrophenol with furan-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-BROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL FURAN-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-BROMO-6-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-4-NITROPHENOL: Shares the bromine and nitro groups but lacks the furan ring and other substituents.
FURAN-2-CARBOXYLIC ACID: Contains the furan ring but lacks the bromine and nitro groups.
3-METHYLPHENOXYACETAMIDE: Contains the phenoxyacetamide group but lacks the bromine, nitro, and furan components.
Properties
Molecular Formula |
C21H16BrN3O7 |
---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
[2-bromo-6-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H16BrN3O7/c1-13-4-2-5-16(8-13)31-12-19(26)24-23-11-14-9-15(25(28)29)10-17(22)20(14)32-21(27)18-6-3-7-30-18/h2-11H,12H2,1H3,(H,24,26)/b23-11+ |
InChI Key |
MKQAAZIILRPBJS-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=CO3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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